![molecular formula C5H8O3 B3264329 [S,(+)]-3-Hydroxy-4-pentenoic acid CAS No. 38996-05-3](/img/structure/B3264329.png)
[S,(+)]-3-Hydroxy-4-pentenoic acid
Übersicht
Beschreibung
[S,(+)]-3-Hydroxy-4-pentenoic acid, also known as HPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. HPA is a chiral molecule that exists in two enantiomeric forms, with the S-(+)-enantiomer being the most studied.
Wirkmechanismus
The mechanism of action of [S,(+)]-3-Hydroxy-4-pentenoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. [S,(+)]-3-Hydroxy-4-pentenoic acid has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in regulating lipid metabolism and inflammation. [S,(+)]-3-Hydroxy-4-pentenoic acid has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
[S,(+)]-3-Hydroxy-4-pentenoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that [S,(+)]-3-Hydroxy-4-pentenoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of adipocytes (fat cells), and reduce the production of inflammatory cytokines. In vivo studies have shown that [S,(+)]-3-Hydroxy-4-pentenoic acid can reduce the levels of triglycerides and cholesterol in the blood, improve insulin sensitivity, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
[S,(+)]-3-Hydroxy-4-pentenoic acid has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, [S,(+)]-3-Hydroxy-4-pentenoic acid also has some limitations, such as its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and application of [S,(+)]-3-Hydroxy-4-pentenoic acid. One area of interest is the development of [S,(+)]-3-Hydroxy-4-pentenoic acid-based drugs for the treatment of various diseases such as cancer and obesity. Another area of interest is the use of [S,(+)]-3-Hydroxy-4-pentenoic acid as a biofertilizer for sustainable agriculture. Additionally, further studies are needed to fully understand the mechanism of action of [S,(+)]-3-Hydroxy-4-pentenoic acid and its potential applications in various fields.
Conclusion
In conclusion, [S,(+)]-3-Hydroxy-4-pentenoic acid is a promising chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. The synthesis of [S,(+)]-3-Hydroxy-4-pentenoic acid can be achieved through various methods, and it has been extensively studied for its potential applications in medicine, agriculture, and industry. [S,(+)]-3-Hydroxy-4-pentenoic acid has been shown to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research and application of [S,(+)]-3-Hydroxy-4-pentenoic acid, and further studies are needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
[S,(+)]-3-Hydroxy-4-pentenoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, [S,(+)]-3-Hydroxy-4-pentenoic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-obesity properties. [S,(+)]-3-Hydroxy-4-pentenoic acid has also been studied for its potential use as a biomarker for various diseases such as diabetes and cancer. In agriculture, [S,(+)]-3-Hydroxy-4-pentenoic acid has been shown to exhibit plant growth-promoting properties and can be used as a biofertilizer. In industry, [S,(+)]-3-Hydroxy-4-pentenoic acid can be used as a building block for the synthesis of various chemicals such as polymers, resins, and pharmaceuticals.
Eigenschaften
IUPAC Name |
(3S)-3-hydroxypent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINRQBNLOBQURT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[S,(+)]-3-Hydroxy-4-pentenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B3264270.png)
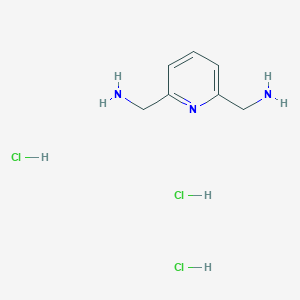
![7H-Cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3264286.png)

![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
![[4-(4-Methylphenyl)phenyl]methanamine](/img/structure/B3264301.png)
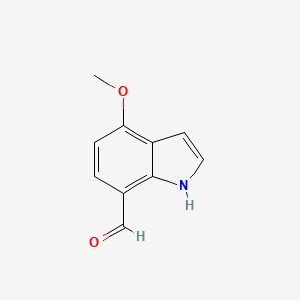

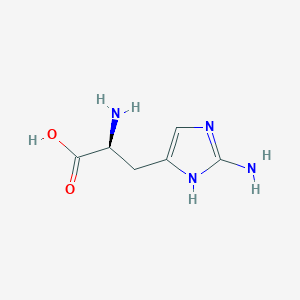
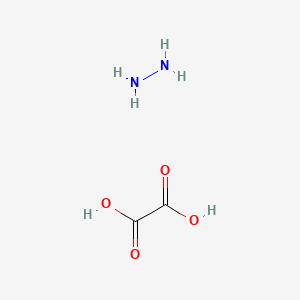
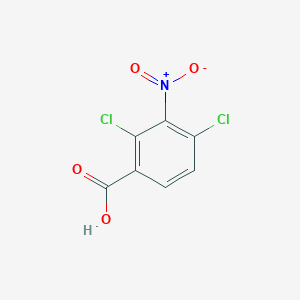
![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)